molecular formula C11H9N3O2 B3748942 2-methyl-5-(4-nitrophenyl)pyrimidine

2-methyl-5-(4-nitrophenyl)pyrimidine

Cat. No.: B3748942
M. Wt: 215.21 g/mol
InChI Key: MTXLZDFMPALDDA-UHFFFAOYSA-N
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Description

2-methyl-5-(4-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(4-nitrophenyl)pyrimidine typically involves the reaction of 2-methylpyrimidine with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(4-nitrophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Halogenating agents (e.g., chlorine or bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products Formed

    Oxidation: Formation of 2-methyl-5-(4-aminophenyl)pyrimidine.

    Reduction: Formation of 2-methyl-5-(4-aminophenyl)pyrimidine.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-methyl-5-(4-nitrophenyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-5-(4-nitrophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. Additionally, the pyrimidine ring can engage in coordination with metal ions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-(4-aminophenyl)pyrimidine: A reduced form of 2-methyl-5-(4-nitrophenyl)pyrimidine with an amino group instead of a nitro group.

    2-methyl-5-(4-chlorophenyl)pyrimidine: A halogenated derivative with a chlorine atom instead of a nitro group.

    2-methyl-5-(4-bromophenyl)pyrimidine: A halogenated derivative with a bromine atom instead of a nitro group.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

2-methyl-5-(4-nitrophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-8-12-6-10(7-13-8)9-2-4-11(5-3-9)14(15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXLZDFMPALDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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